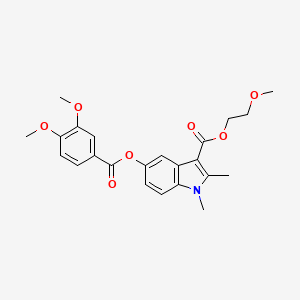
2-methoxyethyl 5-((3,4-dimethoxybenzoyl)oxy)-1,2-dimethyl-1H-indole-3-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-methoxyethyl 5-((3,4-dimethoxybenzoyl)oxy)-1,2-dimethyl-1H-indole-3-carboxylate is a useful research compound. Its molecular formula is C23H25NO7 and its molecular weight is 427.453. The purity is usually 95%.
BenchChem offers high-quality 2-methoxyethyl 5-((3,4-dimethoxybenzoyl)oxy)-1,2-dimethyl-1H-indole-3-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-methoxyethyl 5-((3,4-dimethoxybenzoyl)oxy)-1,2-dimethyl-1H-indole-3-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis and Pharmaceutical Applications
The review by Saini et al. (2019) focuses on novel methods for the synthesis of omeprazole, a proton pump inhibitor, highlighting the importance of understanding pharmaceutical impurities in anti-ulcer drugs. The paper details the novel synthesis process, which is observed to be short and straightforward, leading to the formation of standard impurities that can be used for further studies in various aspects (Saini et al., 2019).
Toxicology and Safety
Kamińska et al. (2020) provide an exhaustive literature review on N-Methoxybenzyls, toxic phenylethylamine derivatives of the 2C family compounds, specifically focusing on N-(2-methoxybenzyl)-2,5-dimethoxy-4-chlorophenethylamine (25C-NBOMe). Despite its recreational use, the paper emphasizes the need for further investigation of the chemical, pharmacological, and toxicological properties to evaluate potential harmful effects (Kamińska et al., 2020).
Applications in Biofuel and Material Science
Chernyshev et al. (2017) explore the potential of 5-Hydroxymethylfurfural (HMF) and its derivatives, including 2,5-furandicarboxylic acid, 2,5-diformylfuran, and others, in replacing non-renewable hydrocarbon sources. The review suggests a significant extension of HMF application in the future, making it a major source of carbon and hydrogen for the 21st-century chemistry (Chernyshev et al., 2017).
Hepatic Protection and Pharmacokinetics
Wang et al. (2016) discuss the pharmacokinetics of Indole-3-Carbinol (I3C) and its derivatives, highlighting their protective effects against chronic liver injuries through mechanisms involving transcriptional factors regulation, oxidative stress relief, inhibition of DNA synthesis, and more. This paper underlines the importance of indoles in modulating enzymes related to hepatitis viral replication, lipogenesis, and hepatotoxic substances metabolism (Wang et al., 2016).
Anticancer Activities
Kuete et al. (2017) report the in vitro cytotoxicity methods and the prominent cytotoxic extracts from African medicinal spices and vegetables, highlighting the induction of apoptosis, cell cycle arrest, and activation of caspases enzymes as modes of action of reported extracts and compounds (Kuete et al., 2017).
Propiedades
IUPAC Name |
2-methoxyethyl 5-(3,4-dimethoxybenzoyl)oxy-1,2-dimethylindole-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25NO7/c1-14-21(23(26)30-11-10-27-3)17-13-16(7-8-18(17)24(14)2)31-22(25)15-6-9-19(28-4)20(12-15)29-5/h6-9,12-13H,10-11H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBQPQCSZDZWWJP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(N1C)C=CC(=C2)OC(=O)C3=CC(=C(C=C3)OC)OC)C(=O)OCCOC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25NO7 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-methoxyethyl 5-((3,4-dimethoxybenzoyl)oxy)-1,2-dimethyl-1H-indole-3-carboxylate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[3-[2-(3,4-dimethoxyphenyl)ethyl]-4-oxoquinazolin-2-yl]sulfanyl-N-(3-methoxyphenyl)acetamide](/img/structure/B2421055.png)
![N-({[(5-methyl-3-isoxazolyl)amino]carbonyl}oxy)propanimidoyl chloride](/img/structure/B2421057.png)
![2-Chloro-5-({[(3-isopropoxybenzoyl)amino]carbonothioyl}amino)benzoic acid](/img/structure/B2421061.png)
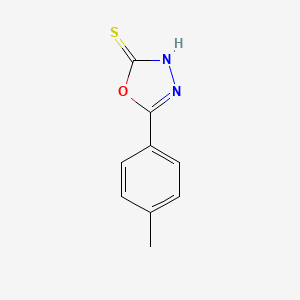
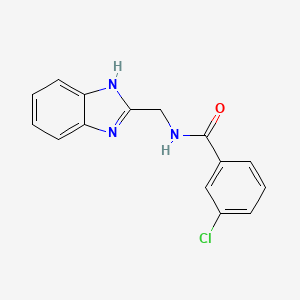
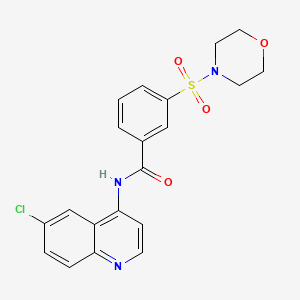


![N-(4-Cyclobutylcyclohexyl)-4-[(prop-2-enoylamino)methyl]benzamide](/img/structure/B2421070.png)
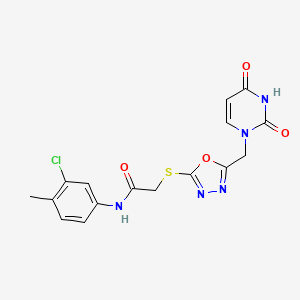


![N-(4-(6-methylbenzo[d]thiazol-2-yl)phenyl)-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2421074.png)
![N-(2-methoxy-5-methylphenyl)-2-{4-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]piperidin-1-yl}acetamide](/img/structure/B2421078.png)